molecular formula C9H15F3O B13582491 1-Cycloheptyl-2,2,2-trifluoroethan-1-ol

1-Cycloheptyl-2,2,2-trifluoroethan-1-ol

Cat. No.: B13582491
M. Wt: 196.21 g/mol
InChI Key: MTYNWKANVRUABJ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a cycloheptyl group attached to a trifluoromethylated ethan-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-2,2,2-trifluoroethan-1-ol typically involves the reaction of cycloheptanone with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to alkanes using strong reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides

Major Products

    Oxidation: Cycloheptyl trifluoroacetone or cycloheptyl trifluoroacetic acid

    Reduction: Cycloheptyl trifluoroethane

    Substitution: Cycloheptyl trifluoroethyl halides

Scientific Research Applications

1-Cycloheptyl-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol
  • 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol
  • 1-Cyclooctyl-2,2,2-trifluoroethan-1-ol

Uniqueness

1-Cycloheptyl-2,2,2-trifluoroethan-1-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs

Properties

Molecular Formula

C9H15F3O

Molecular Weight

196.21 g/mol

IUPAC Name

1-cycloheptyl-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H15F3O/c10-9(11,12)8(13)7-5-3-1-2-4-6-7/h7-8,13H,1-6H2

InChI Key

MTYNWKANVRUABJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(C(F)(F)F)O

Origin of Product

United States

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